molecular formula C7H6Br2 B049343 4-Bromobenzyl bromide CAS No. 589-15-1

4-Bromobenzyl bromide

Cat. No.: B049343
CAS No.: 589-15-1
M. Wt: 249.93 g/mol
InChI Key: YLRBJYMANQKEAW-UHFFFAOYSA-N
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Description

4-Bromobenzyl bromide, also known as alpha,4-dibromotoluene, is an organic compound with the molecular formula C7H6Br2. It is a white to tan crystalline solid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

4-Bromobenzyl bromide is primarily used as an intermediate in organic synthesis . It is often used to prepare a variety of biaryl compounds via sequential N-alkylation of various amines . The primary targets of this compound are therefore the amines that it alkylates.

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction. In this reaction, the bromide ion attached to the benzyl carbon is a good leaving group, making the carbon susceptible to attack by nucleophiles such as amines . This allows the formation of a new carbon-nitrogen bond, resulting in an aminomethyl-substituted biaryl compound .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific amines it is reacting with. As it is used to synthesize a variety of compounds, the downstream effects can vary widely. In general, the product of the reaction can influence various biochemical pathways depending on its structure and properties .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Due to its reactivity, it may also be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its reactivity with amines. By forming new carbon-nitrogen bonds, it can significantly alter the structure and function of target molecules . It should be noted that this compound is a lachrymator and can cause burns of eyes, skin, and mucous membranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the target amine for reaction with this compound . Additionally, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . The stability of this compound can also be affected by light and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl bromide can be synthesized through the bromination of toluene derivatives. One common method involves the free radical bromination of 4-bromotoluene using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Fluorobenzyl bromide
  • 4-Iodobenzyl bromide
  • 4-Nitrobenzyl bromide
  • 4-Methylbenzyl bromide
  • 2-Bromobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 4-Chlorobenzyl bromide
  • 3-Methoxybenzyl bromide
  • 3-Bromobenzyl bromide
  • 4-tert-Butylbenzyl bromide

Uniqueness: 4-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to other benzyl bromides. This increased reactivity makes it a versatile reagent in organic synthesis, allowing for the efficient formation of a wide range of products.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)benzene
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InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
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InChI Key

YLRBJYMANQKEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6Br2
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DSSTOX Substance ID

DTXSID5044445
Record name 4-Bromobenzyl bromide
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Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name p-Bromobenzyl bromide
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CAS No.

589-15-1
Record name 4-Bromobenzyl bromide
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Record name p-Bromobenzyl bromide
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Record name 4-Bromobenzyl bromide
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Record name Benzene, 1-bromo-4-(bromomethyl)-
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Record name 4-Bromobenzyl bromide
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Record name α,4-dibromotoluene
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Record name P-BROMOBENZYL BROMIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a suspension of 4-bromotoluene (60 g) and N-bromosuccinimide (69 g) in carbon tetrachloride (300 ml) was added 2,2'-azobis(isobutylonitrile) (0.1 g). The resulting mixture was heated under reflux for 2 hours. After the reaction mixture was cooled, succinimide so precipitated was removed by filtration, and the filtrate was washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous magnesium sulfate, followed by removal through distillation. The oily substance so obtained was crystallized from n-hexane, whereby 52 g of the title compound was obtained.
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Synthesis routes and methods III

Procedure details

The synthesis starts from the inexpensive, commercially available starting materials 4-bromobenzyl bromide and allylmagnesium chloride (solution in THF). Alkylation of allylmagnesium chloride by 4-bromobenzyl bromide in THF gave 4-(4-bromophenyl)-1-butene (11a) in 96% yield (8-gram scale); the product was easily isolated by extraction with ethyl acetate. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the alkene 11a was converted into (±)-4-(4-bromophenyl)-1,2-epoxybutane (12a) using peracetic acid-sodium acetate in methylene chloride; the clean product was easily isolated (in 98% yield at 10-gram scale) by extraction with methylene chloride. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the nucleophilic ring-opening of the epoxide 12a led to the desired product (±)-4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanol (13a); in our modification, the solid product was easily precipitated from the reaction mixture with water and collected by filtration (the excess of imidazole is simply washed away with water leaving the pure product in 84% yield). In our original synthetic route, we oxidized such imidazole-alcohol derivatives using Swern-oxidation conditions. An improvement to the Swern-oxidation procedure for the oxidation of secondary alcohols (such as 13a) was also accomplished. In particular, we wanted to circumvent the use of large quantities of anhydrous halogenated solvent and also the cumbersome external cooling conditions. After much experimentation, we managed to successfully replace the typical Swern conditions (DMSO-oxalyl chloride in CH2Cl2 at −78° C.) with those of another DMSO-based oxidation procedure utilizing DMSO-P2O5 at room temperature. Thus, the imidazole-alcohol 13a (equivalent to the free base form of QC-79) was oxidized using this procedure to give 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanone (5c) in 88% yield; the solid product was easily precipitated from the reaction mixture using an aqueous solution of potassium carbonate, and collected by filtration (the excess of DMSO and potassium phosphate salts are simply washed away with water leaving the pure product). The imidazole-ketone 5c obtained from this method can be used to form the imidazole-dioxolane QC-56 by the acid-catalyzed ketal formation reaction (ethylene glycol, p-TsOH.H2O, toluene) already described in section I.II step (d,e). The advantage of this large-scale synthetic route is the high-yielding reactions in combination with the simple isolation of products in relatively pure form, avoiding the numerous distillations [helpful in the purification of 3c] and chromatographic separations of our original synthetic route.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromobenzyl bromide
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Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 4-bromobenzyl bromide?

A1: this compound has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure has been confirmed using various spectroscopic techniques. For instance, the crystal structure of N-(4-Bromo­benz­yl)phthalimide, a derivative synthesized from this compound, shows the planar phthalimide ring system twisted with respect to the bromobenzene ring by a dihedral angle of 89.55 (17)° []. Other characterization methods include IR, 1H NMR, and 13C NMR [, , ].

Q2: Can you provide examples of how this compound is used in organic synthesis?

A2: this compound is a versatile building block in organic synthesis due to its reactivity towards both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Some examples include:

  • Alkylation Reactions: this compound readily reacts with various nucleophiles, such as amines [], thiols [], and imidazoles [], to form the corresponding benzyl derivatives. For instance, it reacts with 4-(2-aminoethyl)morpholine to yield 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives [].
  • Suzuki-Miyaura Coupling: The aryl bromide moiety in this compound participates effectively in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, providing access to diverse biaryl compounds [, , ]. For example, it has been employed in the synthesis of losartan, an angiotensin II receptor blocker, by coupling with 2-[(N-triphenylmethyl)tetrazol-5-yl]phenyl boronic acid [].

Q3: How does the presence of the bromine atoms in this compound influence its reactivity?

A3: The two bromine atoms in this compound play distinct roles in its reactivity.

    Q4: Are there any studies on the selectivity of reactions involving this compound?

    A4: Yes, research has shown that reactions with this compound can exhibit selectivity.

    • Friedel-Crafts Benzylation: In the Friedel-Crafts benzylation of 1,4-dimethoxybenzene, clayzic (zinc-exchanged montmorillonite K10) catalyzes the reaction with this compound to give a different product distribution compared to the reaction with 4-chlorobenzyl chloride. This difference is attributed to preferential absorption of the bromide on the clayzic catalyst due to its larger covalent radius [].

    Q5: Has this compound been investigated for its potential in material science applications?

    A5: While not directly used in materials, this compound serves as a precursor to compounds with potential applications in materials. For instance, it's used in the synthesis of novel fluorinated liquid crystal compounds with a vinyl linking group []. These compounds, designed using this compound as a starting material, exhibit nematic phases and have potential in liquid crystal display applications due to their higher clearing points, larger dielectric anisotropy (Δε), larger optical anisotropy (Δn), and fast response times [].

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